molecular formula C27H36O6 B1264839 Lucidenic acid F

Lucidenic acid F

Numéro de catalogue: B1264839
Poids moléculaire: 456.6 g/mol
Clé InChI: GLUXWRYPXYKXKV-FRFVZZROSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lucidenic acid F, also known as this compound, is a useful research compound. Its molecular formula is C27H36O6 and its molecular weight is 456.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-Cancer Activity

Research has indicated that lucidenic acid F exhibits significant anti-cancer properties. It has been shown to inhibit the invasion of hepatoma cells by interfering with the MAPK/ERK signaling pathway and reducing matrix metalloproteinase (MMP)-9 activity . This compound's ability to suppress tumor cell invasiveness positions it as a potential candidate for cancer therapy.

Anti-Inflammatory Effects

This compound also demonstrates anti-inflammatory properties. Studies have highlighted its role in reducing inflammation markers, suggesting its utility in treating inflammatory diseases . The compound's mechanisms include the inhibition of pro-inflammatory cytokines and pathways.

Antioxidant Properties

The antioxidant capacity of this compound has been documented, contributing to its protective effects against oxidative stress . This property is crucial for preventing cellular damage and may have implications for age-related diseases and conditions associated with oxidative stress.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, potentially benefiting conditions like neurodegeneration . Its effects on neuronal health and function are areas of ongoing investigation.

Hepatoma Cell Study

A study conducted on HepG2 cells demonstrated that this compound effectively inhibited PMA-induced invasion through the downregulation of MMP-9 expression, highlighting its potential in liver cancer treatment .

In Vivo Studies

In vivo studies have shown that this compound can improve liver function and reduce liver fibrosis markers in animal models, indicating its hepatoprotective effects . These findings support further exploration of its therapeutic applications in liver diseases.

Table 1: Pharmacological Effects of this compound

Effect TypeDescriptionReferences
Anti-CancerInhibits invasion of cancer cells; reduces MMP-9 activity ,
Anti-InflammatoryReduces inflammation markers ,
AntioxidantProtects against oxidative stress ,
NeuroprotectivePotential benefits for neurodegenerative conditions

Table 2: Comparison of Lucidenic Acids

Lucidenic AcidChemical StructureKey Activities
Lucidenic Acid AC27 lanostaneAnti-cancer, anti-inflammatory
Lucidenic Acid BC27 lanostaneAntioxidant, hepatoprotective
This compoundC27 lanostaneAnti-cancer, anti-inflammatory, antioxidant

Analyse Des Réactions Chimiques

Structural Features Governing Reactivity

Lucidenic acid F’s reactivity is influenced by its functional groups (Table 1):

  • Ketone groups at C11 and C15 enable reduction or nucleophilic addition.

  • Hydroxyl groups at C3 and C7 participate in esterification, glycosylation, or oxidation.

  • The carboxylic acid side chain at C24 allows salt formation or amidation.

PositionFunctional GroupReactivity Implications
C3-OHEsterification, oxidation
C7-OHGlycosylation, hydrogen bonding
C11=OReduction to -OH
C15=OSchiff base formation
C24-COOHSalt formation (e.g., Na+^+)

Source: Structural analysis from multiple studies .

Biosynthetic Pathways

This compound is derived from the lanostane skeleton via:

  • Oxidation : Introduction of ketones at C11 and C15 through cytochrome P450-mediated reactions .

  • Hydroxylation : Addition of -OH groups at C3 and C7, likely catalyzed by hydroxylases .

  • Side-chain modification : Carboxylation at C24 via β-oxidation of the lanostane side chain .

Metabolic Reactions

In vivo studies on related triterpenoids suggest potential metabolic pathways:

  • Oxidation : Ketone groups may undergo further oxidation to form carboxylic acids (e.g., C11 → dicarboxylic acid) .

  • Glucuronidation : Hydroxyl groups conjugate with glucuronic acid in hepatic metabolism, enhancing solubility for excretion .

  • Reduction : Ketones (C11/C15) reduced to secondary alcohols in renal or gastric tissues .

Reactivity in Extraction and Purification

This compound is isolated via:

  • Solvent extraction : Ethanol or methanol extracts of G. lucidum fruiting bodies .

  • Chromatography : Silica gel columns with gradient elution (petroleum ether:ethyl acetate) separate lucidenic acids based on polarity .

  • Crystallization : Fractions enriched in this compound are crystallized from CHCl3_3-MeOH (9:1) .

Functional Group-Specific Bioactivity

  • Antioxidant activity : Hydroxyl groups at C3/C7 scavenge reactive oxygen species (ROS) via hydrogen donation .

  • Anti-inflammatory effects : Inhibition of NF-κB and MAPK pathways, attributed to ketone and carboxyl groups .

  • Cytotoxicity : Oxo groups at C11/C15 enhance interactions with tumor cell membranes, inducing apoptosis .

Comparative Abundance in Cultivation Methods

Substrate influences this compound yield (Table 2):

Cultivation MethodRelative AbundanceKey Factors
Wood log (WGL)HighLignin-rich substrate enhances oxidative enzymes .
Substitute (SGL)LowSynthetic substrates lack lignin-derived precursors .

Source: Frontiers in Nutrition (2024) .

Stability and Degradation

  • pH sensitivity : Carboxyl group deprotonates above pH 5, affecting solubility .

  • Thermal degradation : Decomposition above 150°C via ketone decarbonylation .

Propriétés

Formule moléculaire

C27H36O6

Poids moléculaire

456.6 g/mol

Nom IUPAC

(4R)-4-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C27H36O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-15,18H,7-13H2,1-6H3,(H,32,33)/t14-,15-,18+,25+,26-,27+/m1/s1

Clé InChI

GLUXWRYPXYKXKV-FRFVZZROSA-N

SMILES isomérique

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C

SMILES canonique

CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C

Synonymes

lucidenic acid F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.